molecular formula C9H9NO2 B14451213 Formamide, N-(4-formylphenyl)-N-methyl- CAS No. 79213-80-2

Formamide, N-(4-formylphenyl)-N-methyl-

Cat. No.: B14451213
CAS No.: 79213-80-2
M. Wt: 163.17 g/mol
InChI Key: DBEDZXUNEMISGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-(4-formylphenyl)-N-methyl- is an organic compound with the molecular formula C9H9NO2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 4-formylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(4-formylphenyl)-N-methyl- typically involves the formylation of N-methylformamide with 4-formylphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of N-methylformamide with phosphorus oxychloride and 4-formylphenyl derivatives under controlled conditions . The reaction is carried out at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of Formamide, N-(4-formylphenyl)-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The starting materials are readily available, and the process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(4-formylphenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formamide, N-(4-formylphenyl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(4-formylphenyl)-N-methyl- involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The compound can also act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-(4-formylphenyl)-: Similar structure but lacks the methyl group.

    N-(4-Formylphenyl)formamide: Another derivative with similar properties.

    N-Methylformamide: Lacks the 4-formylphenyl group.

Uniqueness

Formamide, N-(4-formylphenyl)-N-methyl- is unique due to the presence of both the 4-formylphenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

79213-80-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-(4-formylphenyl)-N-methylformamide

InChI

InChI=1S/C9H9NO2/c1-10(7-12)9-4-2-8(6-11)3-5-9/h2-7H,1H3

InChI Key

DBEDZXUNEMISGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.